1-Chloro-2-methylidene-1-phenylsilinane
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Overview
Description
1-Chloro-2-methylidene-1-phenylsilinane is a chemical compound with the molecular formula C10H11ClSi. It is characterized by the presence of a chlorine atom, a methylidene group, and a phenyl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-methylidene-1-phenylsilinane typically involves the reaction of phenylsilane with chloromethylidene reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methylidene-1-phenylsilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of substituted silanes .
Scientific Research Applications
1-Chloro-2-methylidene-1-phenylsilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylidene-1-phenylsilinane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
1-Chloro-2-phenylacetylene: Shares the phenyl and chlorine groups but differs in the presence of an acetylene group.
1-Bromo-2-methylidene-1-phenylsilinane: Similar structure with a bromine atom instead of chlorine.
1-Chloro-2-methylidene-1-phenylsilane: Similar structure but lacks the silicon atom
Uniqueness: 1-Chloro-2-methylidene-1-phenylsilinane is unique due to the presence of both a chlorine atom and a methylidene group attached to a silicon atom.
Biological Activity
1-Chloro-2-methylidene-1-phenylsilinane (CAS No. 919801-01-7) is a silane compound with potential biological activities due to its unique molecular structure, which includes a chlorine atom, a methylidene group, and a phenyl group attached to silicon. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁ClSi |
Molecular Weight | 222.78 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C10H11ClSi/c1-8(11)7-5-6-10(12)9/h2-4,8H,1H2 |
Canonical SMILES | C=C(C1=CC=CC=C1)Cl[Si] |
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, resulting in alterations in protein structure and function. The compound's mechanism may involve:
- Signal Transduction Modulation : Interference with cellular signaling pathways.
- Enzyme Activity Alteration : Inhibition or activation of specific enzymes through covalent modification.
- Gene Expression Changes : Potential effects on transcription factors and gene regulation.
Biological Activity Studies
Research has highlighted various biological activities associated with this compound:
Cytotoxicity and Anticancer Potential
Research into related silanes suggests that they may possess cytotoxic properties against cancer cells. For instance, silanes have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. The specific cytotoxic effects of this compound require further investigation to establish its potential as an anticancer agent.
Case Studies
A notable study explored the synthesis and reactivity of similar silanes in biological contexts. It was found that allylsilanes could undergo reactions that lead to significant biological transformations, suggesting that this compound might similarly engage in biologically relevant reactions .
Research Findings
Recent studies have expanded the understanding of silanes in biological systems:
- Metabolic Pathways : Investigations into the metabolism of related compounds have shown that silanes can form conjugates with cellular nucleophiles (e.g., cysteine), which may play a role in detoxification processes .
- Synthesis and Reactivity : Research has demonstrated that silanes can be synthesized efficiently and exhibit diverse reactivity profiles, which could be harnessed for therapeutic applications .
- Therapeutic Applications : Ongoing research is exploring the use of silanes like this compound as drug delivery systems or therapeutic agents due to their ability to form stable complexes with biomolecules .
Properties
CAS No. |
919801-01-7 |
---|---|
Molecular Formula |
C12H15ClSi |
Molecular Weight |
222.78 g/mol |
IUPAC Name |
1-chloro-2-methylidene-1-phenylsilinane |
InChI |
InChI=1S/C12H15ClSi/c1-11-7-5-6-10-14(11,13)12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2 |
InChI Key |
QCACILGINUXTQR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC[Si]1(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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